3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a synthetic compound with the molecular formula C17H23NO5 and a molecular weight of approximately 321.4 g/mol. This compound features a unique structure that includes an allyloxy group and a tert-butoxycarbonyl amino group, which contribute to its chemical properties and potential applications in research and pharmaceuticals. It is primarily used as a research reagent and is not intended for human consumption or use in food products .
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is classified under organic compounds due to its carbon-based structure. It falls into the category of amino acids and derivatives, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl group, which is often used in peptide synthesis to protect the amino group during reactions .
The synthesis of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, which may include:
These steps require optimization based on specific laboratory conditions and desired yields .
The molecular structure of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be visualized as follows:
The compound can participate in various chemical reactions typical for amino acids and derivatives, including:
These reactions are crucial for its application in organic synthesis and medicinal chemistry .
The mechanism of action for 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid primarily relates to its potential interactions with biological targets. Given its structural similarities to tyrosine derivatives, it may modulate biochemical pathways involving neurotransmitters such as dopamine and norepinephrine. The presence of the phenyl group suggests potential interactions with enzymes or receptors involved in these pathways .
While specific biological activity data for this compound is limited, its structural features imply that it could influence various biochemical processes related to neurotransmitter activity.
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and biochemical studies .
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid finds applications primarily in research settings, particularly in:
Its unique structure allows for versatile reactivity, making it valuable for diverse scientific inquiries .
3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral, non-natural amino acid derivative pivotal in advanced peptide and peptidomimetic design. Its molecular structure integrates two key protective groups: the tert-butoxycarbonyl (Boc) group shielding the α-amino group, and the allyloxy group attached to the meta-position of the phenyl side chain. This configuration balances protective functionality with synthetic versatility, enabling precise structural engineering in drug discovery contexts [1] [2].
The Boc group serves as a gold-standard temporary protective moiety for amine functionalities during solid-phase peptide synthesis (SPPS). It offers orthogonal stability to acids and bases, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disturbing other sensitive groups. Concurrently, the allyloxy group on the phenyl ring acts as a masked phenolic hydroxyl, enabling selective deprotection via palladium-catalyzed reactions. This dual protection strategy permits sequential, controlled assembly of complex peptides [1] [6].
Structurally, this compound features a tyrosine-like scaffold with a meta-allyloxybenzyl side chain, diverging from natural tyrosine’s para-hydroxy substitution. The allyl ether’s chemical inertness toward common peptide coupling/deprotection reagents prevents unwanted side reactions, while its later conversion to a phenol enables targeted macrocyclization or hydrogen-bonding interactions in the final structure. This design is critical for synthesizing protease-resistant peptidomimetics [2] [3].
Table 1: Key Identifiers of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
Property | Value | Source |
---|---|---|
CAS Number (S-isomer) | 1175919-93-3 | [1] |
CAS Number (R-isomer) | 1213571-65-3 | [2] |
Molecular Formula | C₁₇H₂₃NO₅ | [1] |
Molecular Weight | 321.37 g/mol | [1] |
Purity (Commercial) | ≥97%–99% | [2] [5] |
Storage Conditions | 2–8°C (under inert atmosphere) | [1] [5] |
This compound’s side chain is engineered for macrocyclic bridging in peptidomimetics. The meta-allyloxybenzyl group positions an oxygen atom for ether linkage with C-terminal residues, facilitating rigid macrocycle formation. As demonstrated in serine protease inhibitors, its phenyl ring integrates into S4/S2 binding pockets, while the allyloxy tether enables cyclization backbones—crucial for mimicking antiparallel β-sheet conformations protease substrates adopt [3] [7].
Rational drug design exploits this scaffold to enhance protease selectivity. For example, biphenyl ether macrocycles derived from tyrosine analogs exhibit >100-fold selectivity for oncogenic proteases (matriptase, hepsin) over coagulation factors. The allyloxy group’s conversion to a phenol enables ether bond formation with residues like allylglycine, generating 14–18 membered rings that conformationally restrain the peptide backbone, reducing off-target binding [3] [7].
Table 2: Applications in Peptidomimetic Drug Discovery
Application | Target Protease | Key Outcome | Source |
---|---|---|---|
Macrocyclic tripeptide inhibitor | Matriptase/TMPRSS2 | High selectivity; IC₅₀ < 100 nM | [3] |
Biphenyl ether cyclization | HGFA/Hepsin | Improved metabolic stability (t₁/₂ = 4.5 h in mice) | [3] |
Apoptosis inhibitor scaffold | IAP antagonists | Bridged bicyclic core structure | [7] |
Conformational restriction via side-chain cyclization leverages this compound’s spatial geometry. The 6.1 Å distance between the meta-oxygen and the α-carbon enables n→n+2 or n→n+3 macrocyclization, optimally spanning protease S4–S2 subsites. Molecular modeling confirms that linkers like alkenyl phenyl ethers lock the peptide into bioactive β-strand conformations, enhancing binding affinity and proteolytic resistance [3].
Compared to flexible linear peptides, macrocycles incorporating this derivative exhibit superior pharmacokinetics. Cycloamide-linked analogs show plasma stability >24 hours and oral bioavailability, attributed to shielded amide bonds and reduced rotatable bonds. The allyloxy→phenol conversion is pivotal here: after macrocyclization, phenolic hydrogen bonding further stabilizes the target-bound conformation. This design mitigates metabolic clearance while maintaining cell permeability [3] [7].
Synthetic versatility underpins its utility. The allyl group’s orthogonal deprotection allows late-stage diversification—key for optimizing linker length/rigidity. For instance, meta-substitution permits shorter, strained macrocycles versus para-analogs, enhancing selectivity. Additionally, chirality control (R/S-isomers) enables stereospecific interactions with protease active sites, as seen in R-enantiomers’ enhanced potency against TMPRSS2 [2] [3].
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0